molecular formula C16H19NO4 B2644095 1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 712295-79-9

1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2644095
CAS No.: 712295-79-9
M. Wt: 289.331
InChI Key: BOOREUHDACLPNR-UHFFFAOYSA-N
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Description

“3,4-Dimethoxyphenethylamine” is an aromatic ether and is an analogue of dopamine (3,4-dihydroxyphenethylamine), with a substitution of the hydroxy groups with methoxy groups . “3,4-Dimethoxyphenol” is another compound with methoxy substituents at the 3- and 4-positions .


Molecular Structure Analysis

The molecular formula of “3,4-Dimethoxyphenethylamine” is C10H15NO2 , and that of “3,4-Dimethoxyphenol” is C8H10O3 .


Physical and Chemical Properties Analysis

The average mass of “3,4-Dimethoxyphenethylamine” is 181.232 Da , and that of “3,4-Dimethoxyphenol” is 154.163 Da .

Scientific Research Applications

Synthesis and Derivative Formation

The scientific research into the chemical compound 1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one, and related compounds, focuses primarily on their synthesis and potential applications in various fields such as medicinal chemistry, organic chemistry, and materials science. This compound belongs to a class of chemicals that are often investigated for their biological activities and potential use in drug development.

One study details the methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones, which is a critical step in synthesizing heterocyclic derivatives with potential biological activities. This process involves developing a new method to prepare the corresponding 2,6-dimethoxy derivative, suggesting a mechanism for intramolecular transetherification requiring the simultaneous transfer of a hydrogen and a methyl group (Janin et al., 1999).

Structural Analysis and Molecular Properties

Further research has explored the molecular structures of related compounds to understand their potential applications better. Studies such as the one on N-Aryl-Substituted 3-hydroxypyridin-4-ones reveal insights into their crystal structures and hydrogen-bonded dimeric pairs, which could inform their use in molecular design and pharmaceutical applications (Burgess et al., 1998).

Metalloenzyme Inhibition by Iron Chelators

The design, synthesis, and evaluation of novel 2-substituted 3-hydroxypyridin-4-ones delve into the structure-activity relationship between ligand chemistry and the inhibitory activity of iron-containing metalloenzymes. This research indicates the importance of molecular dimensions and lipophilicity in the effectiveness of these compounds as enzyme inhibitors, highlighting their potential in medicinal chemistry (Liu et al., 2002).

Electrochemical Studies and Applications

Electroreduction studies of compounds like lichexanthone provide insights into their reduction mechanisms, which involve one-electron transfers leading to radical anion formation. These findings could have implications for developing novel electrochemical sensors or catalysts based on similar compounds (Carvalho et al., 2009).

Mechanism of Action

“3,4-Dimethoxyphenethylamine” has been shown to have some action as a monoamine oxidase inhibitor. It also has neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons. It is an inhibitor of mitochondrial complex I .

Safety and Hazards

According to a safety data sheet, “3,4-Dimethoxyphenethylamine” is classified as having acute toxicity (oral, category 4, H302) and can cause skin irritation (category 2, H315) .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-11-8-13(18)10-16(19)17(11)7-6-12-4-5-14(20-2)15(9-12)21-3/h4-5,8-10,18H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOREUHDACLPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCC2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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